VEGFR-2-IN-44

Description

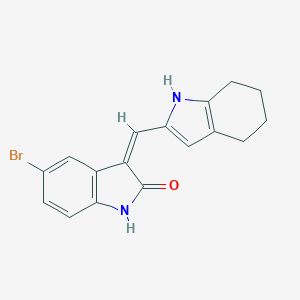

Structure

3D Structure

Properties

IUPAC Name |

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPWPWVGFSLOP-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288144-20-7 | |

| Record name | Vegfr 2 kinase inhibitor II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 KINASE INHIBITOR II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of a Novel Nicotinamide-Based VEGFR-2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Its overexpression is a hallmark of numerous cancers, making it a prime target for anticancer therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent nicotinamide-based VEGFR-2 inhibitor, designated as Compound 6. This document details the rational design, chemical synthesis, and comprehensive experimental protocols for the biological evaluation of this compound, including its potent inhibitory effects on VEGFR-2 and its anti-proliferative and pro-apoptotic activities in cancer cell lines. All quantitative data are presented in structured tables for clear comparison, and key biological pathways and experimental workflows are visualized using diagrams.

Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer

Angiogenesis is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The VEGF/VEGFR-2 signaling pathway is a primary driver of this process.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1] Consequently, inhibiting VEGFR-2 is a well-established and effective strategy in cancer therapy. Several FDA-approved drugs, such as Sorafenib, target this pathway. However, the quest for novel inhibitors with improved potency, selectivity, and safety profiles remains an active area of research.

This guide focuses on a novel nicotinamide-based derivative, Compound 6, which has been designed and synthesized as a potent VEGFR-2 inhibitor.[1]

Discovery and Rational Design of Compound 6

The design of Compound 6 was based on the key pharmacophoric features of known VEGFR-2 inhibitors. The hypothesis for its design involved constructing a molecule with four main parts to optimally interact with the VEGFR-2 active site.[1]

Chemical Synthesis of Compound 6

The synthesis of Compound 6 is a multi-step process starting from readily available reagents. The detailed synthetic scheme is outlined below.

Synthesis of Intermediate Compound 5

The synthesis of the precursor, Compound 5, is the initial phase.

Synthesis of Final Compound 6

The final step involves the condensation of Compound 5 with 4-chlorobenzaldehyde (B46862).

Reaction Scheme:

A mixture of Compound 5 (0.256 g, 0.001 mol) and 4-chlorobenzaldehyde (0.001 mol) is refluxed in absolute ethanol (B145695) (30 mL) with a few drops of glacial acetic acid for 2 hours. The resulting precipitate is cooled, filtered, dried, and crystallized from ethanol to yield Compound 6.[1]

Biological Evaluation of Compound 6

Compound 6 underwent a series of in vitro assays to determine its biological activity, including its potency as a VEGFR-2 inhibitor and its effects on cancer cells.

Quantitative Data Summary

The inhibitory and cytotoxic activities of Compound 6 were quantified and compared with the established VEGFR-2 inhibitor, Sorafenib.

| Compound | VEGFR-2 IC50 (nM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) |

| Compound 6 | 60.83 | 9.3 ± 0.02 | 7.8 ± 0.025 |

| Sorafenib | 53.65 | - | - |

Table 1: In vitro inhibitory activity of Compound 6 against VEGFR-2 and its anti-proliferative activity against HCT-116 and HepG-2 cancer cell lines.[1]

| Cell Line | Phase | Control (%) | Compound 6 (%) |

| HCT-116 | Pre-G1 | 3.05 | 16.93 |

| G0/G1 | 49.78 | 27.45 | |

| S | 34.26 | 27.45 | |

| G2/M | 12.91 | 35.84 |

Table 2: Cell cycle analysis of HCT-116 cells after treatment with Compound 6.[1]

| Cell Line | Apoptosis Stage | Control (%) | Compound 6 (%) |

| HCT-116 | Early Apoptosis | - | Induces |

| Late Apoptosis | - | Induces |

Table 3: Apoptotic effect of Compound 6 on HCT-116 cells.[1]

Experimental Protocols

In Vitro VEGFR-2 Enzyme Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Human VEGFR-2 ELISA kit

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

The assay is conducted according to the manufacturer's protocol for the Human VEGFR-2 ELISA kit.

-

Briefly, various concentrations of the test compounds are incubated with the VEGFR-2 enzyme.

-

The enzymatic reaction is initiated by the addition of a substrate.

-

After a specified incubation period, the reaction is stopped, and the signal is measured using a microplate reader.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[1]

In Vitro Anti-proliferative Activity (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.

Materials:

-

HCT-116 and HepG-2 cancer cell lines

-

Complete culture medium (e.g., McCoy's 5A for HCT-116)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

Materials:

-

HCT-116 cells

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat HCT-116 cells with the test compound for a specified time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with Propidium Iodide, which intercalates with DNA.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[1]

Detection of Apoptosis

This assay detects whether a compound induces programmed cell death (apoptosis).

Materials:

-

HCT-116 cells

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Treat HCT-116 cells with the test compound.

-

Harvest the cells and wash them with binding buffer.

-

Stain the cells with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells.

-

Co-stain with Propidium Iodide to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

-

Analyze the stained cells by flow cytometry.[1]

Visualizations

Caption: VEGFR-2 Signaling Pathway and Inhibition by Compound 6.

References

In Vitro Characterization of VEGFR-2-IN-44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of VEGFR-2-IN-44, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the biochemical and cellular activities of the compound, provides comprehensive experimental protocols for its evaluation, and illustrates the key signaling pathways involved.

Core Compound Activity

This compound (also known as compound 4b) is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase. In vitro studies have demonstrated its efficacy in blocking VEGFR-2 activity and downstream cellular processes critical for angiogenesis. The compound also exhibits secondary activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), another important receptor tyrosine kinase involved in cell proliferation and migration.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro assays characterizing the inhibitory activity of this compound.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| VEGFR-2 (Flk-1) | 70 |

| PDGFRβ | 920 |

Table 2: Cellular Activity

| Cell Line | Assay | Endpoint | IC50 |

| HUVEC | VEGF-stimulated Proliferation | Cell Growth Inhibition | Not explicitly quantified in the provided information, but the compound is noted to block this process. |

| HUVEC | PDGF-stimulated Proliferation | Cell Growth Inhibition | Not explicitly quantified in the provided information, but the compound is noted to block this process. |

Mandatory Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling cascade, which is initiated by the binding of VEGF. This pathway plays a central role in angiogenesis, promoting endothelial cell proliferation, survival, and migration. This compound exerts its primary effect by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This diagram outlines the procedural flow for determining the IC50 value of this compound against its target kinases using a luminescence-based assay.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

-

96-well white, opaque microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation: Prepare a 2X kinase buffer. Prepare the ATP and substrate solution in the 2X kinase buffer at twice the final desired concentration.

-

Inhibitor Dilution: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup: To each well of a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).

-

Enzyme Addition: Add 10 µL of diluted VEGFR-2 kinase to each well, except for the "no enzyme" control wells.

-

Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution to each well.

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

PDGFRβ Kinase Inhibition Assay

The protocol for the PDGFRβ kinase inhibition assay is analogous to the VEGFR-2 assay, with the substitution of recombinant human PDGFRβ kinase and its specific substrate.

HUVEC Proliferation Assay (MTT-Based)

This assay assesses the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF.

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear, flat-bottom microplates

-

Microplate reader with absorbance detection at 570 nm

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.

-

Inhibitor and Growth Factor Treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours. Then, add VEGF-A to the wells to a final concentration of 20-50 ng/mL. Include appropriate controls (no inhibitor, no VEGF).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the VEGF-stimulated control. Determine the IC50 value by plotting the data and fitting to a dose-response curve.

In-Depth Technical Guide: VEGFR-2-IN-44 Binding Affinity to VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the inhibitor VEGFR-2-IN-44 to its target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant biological pathways, presented in a highly structured format for clarity and ease of comparison.

Core Data Presentation: Binding Affinity of this compound

The inhibitory activity of this compound, also identified as compound 4b, has been quantified to determine its potency against VEGFR-2. The primary metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | Target | IC50 | Additional Information |

| This compound (compound 4b) | VEGFR-2 (Flk-1) | 70 nM[1][2] | Also inhibits PDGF-Rβ with an IC50 of 920 nM[1][2] |

Experimental Protocols

The determination of the IC50 value for this compound involves specific and sensitive assays designed to measure the enzymatic activity of the VEGFR-2 kinase domain in the presence of the inhibitor. The following are detailed methodologies representative of the key experiments cited for such a determination.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of VEGFR-2.

Objective: To determine the concentration of this compound required to inhibit 50% of VEGFR-2's kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a luminescence-based detection system

-

This compound at various concentrations

-

Assay buffer

-

96-well plates

-

Microplate reader (scintillation counter or luminometer)

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a master mix containing the recombinant VEGFR-2 kinase, the kinase substrate, and other necessary co-factors in the assay buffer.

-

Reaction Setup: To each well of a 96-well plate, add a specific volume of the this compound dilution.

-

Enzyme Addition: Add the master mix containing the VEGFR-2 enzyme and substrate to each well to initiate the reaction.

-

ATP Addition: Start the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: The amount of substrate phosphorylation is quantified. If using radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter and measuring the radioactivity. For luminescence-based assays, the remaining ATP is measured, which is inversely proportional to the kinase activity.

-

Data Analysis: The results are plotted as the percentage of VEGFR-2 inhibition versus the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay

This assay assesses the inhibitor's ability to block VEGFR-2 autophosphorylation within a cellular context.

Objective: To measure the inhibition of VEGF-A-induced VEGFR-2 phosphorylation in cells treated with this compound.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or recombinantly expressing VEGFR-2.

-

Cell culture medium and supplements.

-

VEGF-A (ligand).

-

This compound at various concentrations.

-

Lysis buffer.

-

Antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2.

-

Western blotting or ELISA reagents.

Procedure:

-

Cell Culture and Treatment: Plate the cells and grow them to a suitable confluency. The cells are then serum-starved to reduce basal receptor activation. Following this, pre-incubate the cells with varying concentrations of this compound.

-

VEGF-A Stimulation: Stimulate the cells with a specific concentration of VEGF-A for a short period to induce VEGFR-2 phosphorylation.

-

Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and then lyse them using a lysis buffer to extract the cellular proteins.

-

Quantification of Phosphorylation:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated VEGFR-2 and total VEGFR-2. The band intensities are then quantified.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phosphorylated VEGFR-2.

-

-

Data Analysis: The level of phosphorylated VEGFR-2 is normalized to the total VEGFR-2 for each treatment condition. The percentage of inhibition of phosphorylation is plotted against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

VEGFR-2 Signaling Pathway and Inhibition by this compound

References

In-Depth Technical Guide: Kinase Selectivity Profile of VEGFR-2-IN-44

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of VEGFR-2-IN-44, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data, details experimental methodologies for kinase activity assessment, and visualizes the core signaling pathways affected by this inhibitor.

Executive Summary

This compound, also identified as compound 4b, is a selective inhibitor of VEGFR-2 (also known as KDR or Flk-1) with a half-maximal inhibitory concentration (IC50) of 70 nM.[1][2] It also demonstrates secondary activity against Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) with an IC50 of 920 nM.[1][2] This profile suggests that this compound primarily functions as an anti-angiogenic agent by targeting the key receptor responsible for endothelial cell proliferation and migration. Its secondary activity against PDGF-Rβ may also contribute to its anti-tumor effects by impacting pericyte function and tumor microenvironment.

Quantitative Kinase Selectivity Profile

The inhibitory activity of this compound has been quantified against key kinase targets. The data is summarized in the table below for clear comparison.

| Kinase Target | Synonym(s) | IC50 (nM) |

| VEGFR-2 | KDR, Flk-1 | 70[1][2] |

| PDGF-Rβ | PDGFRB | 920[1][2] |

Table 1: Quantitative analysis of this compound inhibitory activity.

Experimental Protocols

The determination of kinase inhibition is crucial for characterizing the potency and selectivity of a compound. Below is a representative protocol for an in vitro kinase assay, similar to those used to evaluate inhibitors like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase using a chemiluminescence-based assay.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2, PDGF-Rβ)

-

Specific peptide substrate for the kinase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer

-

ATP solution

-

Kinase-Glo™ MAX reagent

-

White 96-well microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. A typical starting concentration is 10 µM, with 3-fold serial dilutions. Include a DMSO-only control.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the diluted inhibitor or DMSO control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Add Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and measure the remaining ATP. The amount of light produced is inversely proportional to the kinase activity.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation.

VEGFR-2 Signaling Pathway

VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[4]

By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks this autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis.

PDGF-Rβ Signaling Pathway

The PDGF-Rβ signaling pathway is critical for the recruitment, proliferation, and survival of pericytes and vascular smooth muscle cells, which are essential for blood vessel maturation and stability.[5][6] Ligand binding (PDGF-B) induces receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as PI3K/Akt and MAPK/ERK.[7]

By inhibiting PDGF-Rβ, this compound can disrupt the interaction between endothelial cells and pericytes, leading to destabilization of the tumor vasculature and further contributing to its anti-angiogenic and anti-tumor effects.

Conclusion

This compound is a selective and potent inhibitor of VEGFR-2, with secondary activity against PDGF-Rβ. Its targeted inhibition of these key receptor tyrosine kinases disrupts critical pathways involved in tumor angiogenesis and microenvironment stability. This focused activity profile makes this compound a valuable tool for research into anti-angiogenic therapies and a potential candidate for further drug development. A comprehensive kinome-wide screening would provide a more complete understanding of its selectivity and potential off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stimulation of Platelet-derived Growth Factor Receptor β (PDGFRβ) Activates ADAM17 and Promotes Metalloproteinase-dependent Cross-talk between the PDGFRβ and Epidermal Growth Factor Receptor (EGFR) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurovascular Dysfunction and Glymphatic Impairment: An Unexplored Therapeutic Frontier in Neurodegeneration [mdpi.com]

The Inhibitory Effect of VEGFR-2-IN-44 on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of the compound VEGFR-2-IN-44 on endothelial cell proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a key target for therapeutic intervention. This compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. This document outlines its inhibitory activity, the signaling pathways it affects, and detailed experimental protocols for assessing its impact on the proliferation of endothelial cells.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 (nM) |

| This compound | VEGFR-2 (Flk-1/KDR) | 70 |

| This compound | PDGF-Rβ | 920 |

Note: Data is derived from publicly available information. The selectivity for VEGFR-2 over PDGF-Rβ is approximately 13-fold.

Core Signaling Pathway: VEGFR-2 and Endothelial Cell Proliferation

VEGF-A binding to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. One of the key pathways is the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which ultimately leads to the transcription of genes involved in cell cycle progression and proliferation. This compound, as a tyrosine kinase inhibitor, blocks the initial autophosphorylation of VEGFR-2, thereby preventing the activation of these downstream signaling events.

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols: Assessing Endothelial Cell Proliferation

The following is a representative protocol for determining the effect of a VEGFR-2 inhibitor, such as this compound, on endothelial cell proliferation using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. This method measures DNA synthesis as an indicator of cell proliferation.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Materials:

-

HUVECs (passage 2-6)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A (recombinant human)

-

This compound (dissolved in DMSO)

-

BrdU Labeling Reagent

-

FixDenat Solution

-

Anti-BrdU-POD Antibody

-

TMB Substrate

-

Stop Solution (e.g., 1M H₂SO₄)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

HUVECs are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of EGM-2.

-

Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Serum Starvation:

-

After 24 hours, the medium is replaced with a basal medium containing 0.5% FBS.

-

Cells are incubated for an additional 24 hours to synchronize them in the G₀/G₁ phase of the cell cycle.

-

-

Treatment:

-

The starvation medium is removed, and cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) in the presence of a pro-proliferative concentration of VEGF-A (e.g., 20 ng/mL).

-

Control wells should include a vehicle control (DMSO) with VEGF-A and a negative control without VEGF-A.

-

The final volume in each well is 100 µL.

-

-

BrdU Labeling:

-

After 24 hours of treatment, 10 µL of BrdU labeling reagent is added to each well.

-

The plate is incubated for an additional 2-4 hours at 37°C.

-

-

Immunodetection:

-

The labeling medium is removed, and the cells are fixed and the DNA is denatured by adding 200 µL of FixDenat solution to each well and incubating for 30 minutes at room temperature.

-

The FixDenat solution is removed, and 100 µL of anti-BrdU-POD antibody solution is added to each well.

-

The plate is incubated for 90 minutes at room temperature.

-

The antibody solution is removed, and the wells are washed three times with PBS.

-

-

Signal Detection:

-

100 µL of TMB substrate is added to each well, and the plate is incubated at room temperature for 15-30 minutes, protected from light.

-

The colorimetric reaction is stopped by adding 50 µL of stop solution.

-

The absorbance is measured at 450 nm (with a reference wavelength of 690 nm) using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are corrected by subtracting the background readings.

-

The percentage of proliferation inhibition is calculated relative to the vehicle-treated control stimulated with VEGF-A.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the endothelial cell proliferation assay.

Caption: Workflow for Endothelial Cell Proliferation (BrdU) Assay.

Methodological & Application

Application Notes and Protocols for VEGFR-2-IN-44 in In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, notably in tumor growth and metastasis.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis.[2] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3] Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[3][4] Consequently, inhibiting VEGFR-2 is a key strategy in the development of anti-cancer therapies.[2][5]

VEGFR-2-IN-44 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling. These application notes provide detailed protocols for evaluating the efficacy of this compound in key in vitro angiogenesis assays: the tube formation assay, the endothelial cell migration (scratch) assay, and the spheroid sprouting assay.

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling cascade that is central to the angiogenic process. The diagram below illustrates the major pathways involved and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various exemplary VEGFR-2 inhibitors in in vitro angiogenesis assays. This data can serve as a benchmark for evaluating the potency of this compound.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| Sorafenib | VEGFR-2 Kinase Assay | - | 0.082 | [6] |

| SU10944 | Cellular VEGFR Assay | - | 0.1 - 0.2 | [7] |

| Compound 11 | VEGFR-2 Kinase Assay | - | 0.192 | [6] |

| Compound 23j | VEGFR-2 Kinase Assay | - | 0.0037 | [8] |

| Compound 6 | VEGFR-2 Enzyme Assay | HCT-116 | 0.06083 | [9] |

| Pazopanib | VEGFR-2 Kinase Assay | - | 4.8 | [10] |

Experimental Protocols

The following are detailed protocols for assessing the anti-angiogenic properties of this compound in vitro.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[11]

Experimental Workflow:

Caption: Workflow for the endothelial cell tube formation assay.

Methodology:

-

Preparation of Matrigel-Coated Plates:

-

Cell Preparation and Seeding:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium until they reach 80-90% confluency.

-

Harvest the cells using trypsin and resuspend them in a basal medium containing the desired concentration of VEGF (e.g., 50 ng/mL) to induce tube formation.

-

Prepare a cell suspension of 1-1.5 x 10^5 cells/mL.

-

-

Inhibitor Treatment and Incubation:

-

Prepare serial dilutions of this compound in the cell suspension medium. A vehicle control (e.g., DMSO) should also be prepared.

-

Add 100 µL of the HUVEC suspension containing the inhibitor or vehicle to each Matrigel-coated well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-16 hours.

-

-

Quantification and Analysis:

-

After incubation, visualize the formation of capillary-like structures using an inverted microscope.

-

Capture images of at least four random fields per well.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).

-

Endothelial Cell Migration (Scratch) Assay

This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer, mimicking the cell migration that occurs during angiogenesis.[14][15]

Experimental Workflow:

Caption: Workflow for the endothelial cell migration (scratch) assay.

Methodology:

-

Cell Seeding and Monolayer Formation:

-

Seed HUVECs in a 12- or 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.[16]

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

-

Creating the Scratch:

-

Inhibitor Treatment and Imaging:

-

Replace the PBS with a fresh medium containing different concentrations of this compound or a vehicle control.

-

Immediately after adding the treatment, capture images of the scratch at designated points (T=0).

-

Continue to incubate the plate and capture images of the same fields at regular time intervals (e.g., 6, 12, and 24 hours).

-

-

Quantification and Analysis:

-

Measure the width or area of the scratch at each time point for all treatment groups.

-

Calculate the percentage of wound closure relative to the initial scratch area at T=0.

-

Compare the migration rates between the this compound treated groups and the control group.

-

Endothelial Cell Spheroid Sprouting Assay

This 3D assay more closely mimics the in vivo process of sprouting angiogenesis, where new vessels emerge from a pre-existing structure.[3]

Experimental Workflow:

Caption: Workflow for the endothelial cell spheroid sprouting assay.

Methodology:

-

Spheroid Formation:

-

Prepare a suspension of HUVECs in a medium containing methylcellulose.

-

Generate spheroids by pipetting 20 µL drops of the cell suspension onto the lid of a petri dish and inverting it over a dish containing PBS to create a humid chamber (hanging drop method).[17][18]

-

Incubate for 24 hours to allow the cells to aggregate and form spheroids.[17][18]

-

-

Embedding Spheroids in Matrix:

-

Inhibitor Treatment and Incubation:

-

Quantification and Analysis:

Conclusion

These detailed protocols provide a robust framework for researchers to evaluate the anti-angiogenic potential of this compound. By utilizing these in vitro assays, it is possible to quantify the inhibitory effects on endothelial cell proliferation, migration, and differentiation into capillary-like structures, thereby providing crucial data for the development of novel anti-cancer therapeutics.

References

- 1. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen | RE-Place [re-place.be]

- 2. lonza.picturepark.com [lonza.picturepark.com]

- 3. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scratch assay for endothelial cell (EC) migration [bio-protocol.org]

- 5. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 11. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. moodle2.units.it [moodle2.units.it]

- 15. journals.physiology.org [journals.physiology.org]

- 16. med.virginia.edu [med.virginia.edu]

- 17. An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | An Automated Quantification Tool for Angiogenic Sprouting From Endothelial Spheroids [frontiersin.org]

- 19. Three-dimensional Angiogenesis Assay System using Co-culture Spheroids Formed by Endothelial Colony Forming Cells and Mesenchymal Stem Cells [jove.com]

Application Notes and Protocols for Cell-Based Assays of VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cellular characterization of small molecule inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The protocols outlined below are designed for researchers in drug discovery and development to assess the potency and efficacy of VEGFR-2 inhibitors, such as the representative compound VEGFR-2-IN-44, in a cell-based setting.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of various pathologies, including cancer and diabetic retinopathy, making it a prime target for therapeutic intervention.[2] Cell-based assays are indispensable tools for evaluating the pharmacological properties of VEGFR-2 inhibitors, providing insights into their mechanism of action and cellular efficacy.

This document details protocols for assessing the impact of VEGFR-2 inhibitors on key cellular processes, including receptor phosphorylation, cell viability, and angiogenesis.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, and survival. Key pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent VEGFR-2 inhibitor, referred to here as this compound.

Table 1: In Vitro Kinase and Cellular Assay Data

| Assay Type | Cell Line | Endpoint | IC50 (nM) |

| VEGFR-2 Kinase Assay | - | Enzymatic Activity | 8 |

| VEGFR-2 Phosphorylation | HUVEC | p-VEGFR-2 (Y1175) | 50 |

| Cell Viability | HUVEC | Metabolic Activity | 250 |

| Angiogenesis (Tube Formation) | HUVEC | Tube Length | 150 |

Table 2: Selectivity Profile of this compound

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 8 |

| VEGFR-1 | 150 |

| PDGFRβ | 800 |

| FGFR1 | >10,000 |

| EGFR | >10,000 |

Experimental Protocols

Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying angiogenesis and VEGFR-2 signaling.

-

Culture Medium: Endothelial Cell Growth Medium.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculture: Passage cells when they reach 70-90% confluency.

VEGFR-2 Phosphorylation Assay (ELISA-based)

This assay quantifies the inhibition of VEGF-induced VEGFR-2 autophosphorylation in intact cells.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oops, something's wrong! [tipbiosystems.com]

Application Notes and Protocols for Western Blot Analysis of VEGFR-2 Inhibition by VEGFR-2-IN-44

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels.[1] The VEGF/VEGFR-2 signaling pathway is therefore a prime target for the development of anti-cancer therapies.[2][3] VEGFR-2-IN-44 is a small molecule inhibitor designed to target the ATP binding site of the VEGFR-2 kinase domain, thereby blocking its activation and subsequent downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][4]

Western Blotting is a powerful immunodetection technique used to identify and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This application note provides a detailed protocol for utilizing Western Blot analysis to assess the efficacy of this compound in inhibiting the VEGF-induced phosphorylation of VEGFR-2 and its downstream signaling proteins, such as AKT and ERK.[6][7][8]

Principle of the Assay

This protocol describes the treatment of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with VEGF to stimulate the VEGFR-2 signaling pathway, in the presence or absence of the inhibitor this compound. Following treatment, total cell lysates are prepared and subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins based on their molecular weight.[9] The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific for total and phosphorylated forms of VEGFR-2, AKT, and ERK.[1][4][10] An enzyme-conjugated secondary antibody is used for detection, and the resulting signal, often generated by a chemiluminescent substrate, is captured and quantified to determine the effect of the inhibitor on protein phosphorylation.[3][5]

Data Presentation

The quantitative data from the Western Blot analysis, such as antibody dilutions and protein concentrations, can be summarized for clear comparison and reproducibility.

| Parameter | Recommended Concentration/Dilution |

| Sample Protein Concentration | 10-50 µg per lane |

| Primary Antibody: anti-p-VEGFR-2 (Tyr1175) | 1:1000 |

| Primary Antibody: anti-VEGFR-2 | 1:1000 |

| Primary Antibody: anti-p-AKT (Ser473) | 1:1000 |

| Primary Antibody: anti-AKT | 1:1000 |

| Primary Antibody: anti-p-ERK1/2 (Thr202/Tyr204) | 1:2000 |

| Primary Antibody: anti-ERK1/2 | 1:1000 |

| Loading Control Antibody (e.g., anti-GAPDH) | 1:5000 |

| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |

| VEGF-A Treatment Concentration | 50 ng/mL |

| This compound Treatment Concentration | Titration recommended (e.g., 1-100 nM) |

Experimental Protocols

I. Cell Culture and Treatment

-

Culture endothelial cells (e.g., HUVECs) in appropriate media and conditions until they reach 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with VEGF-A (50 ng/mL) for 15-30 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.

II. Cell Lysis and Protein Quantification

-

After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[11]

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Transfer the supernatant (total protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.[5]

III. SDS-PAGE

-

Prepare protein samples for loading by mixing the desired amount of protein (10-50 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

-

Perform electrophoresis according to the gel and apparatus manufacturer's instructions until the dye front reaches the bottom of the gel.[9]

IV. Protein Transfer

-

Equilibrate the gel, PVDF membrane, filter papers, and sponges in transfer buffer.[2]

-

Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[2]

-

Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.[9][13][14] Transfer conditions should be optimized based on the molecular weight of the target proteins and the transfer system used.

V. Immunodetection

-

Following transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3][15]

-

Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[1][10]

-

Wash the membrane three times for 5-10 minutes each with TBST.[1]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.[1][15]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[5]

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[3]

-

For analysis of total and phosphorylated proteins, the membrane can be stripped and re-probed. It is recommended to first probe for the phosphorylated target, then strip, and re-probe for the total protein. A loading control like GAPDH or β-actin should also be probed to ensure equal protein loading.

Visualization of Pathways and Workflows

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Western blot transfer techniques | Abcam [abcam.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. bio-rad.com [bio-rad.com]

- 5. addgene.org [addgene.org]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. bostonbioproducts.com [bostonbioproducts.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

- 12. Cell lysis, protein quantification, and western blotting [bio-protocol.org]

- 13. Western blotting guide: Part 3, Electroblotting – Protein Transfer [jacksonimmuno.com]

- 14. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

Application Notes and Protocols for VEGFR-2 Inhibition in an In Vivo Xenograft Model

These application notes provide a detailed overview and protocol for evaluating the efficacy of a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, using Sunitinib (B231) in a human colon cancer xenograft model as an example. This document is intended for researchers, scientists, and drug development professionals working in oncology and angiogenesis research.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In cancer, pathological angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis.[3] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[1][3] Small molecule inhibitors targeting the tyrosine kinase domain of VEGFR-2 have been developed to block downstream signaling cascades, thereby inhibiting endothelial cell proliferation, migration, and survival.[2][3]

This document outlines the application of a VEGFR-2 inhibitor in a preclinical in vivo xenograft model, a crucial step in the evaluation of novel anti-angiogenic cancer therapies. The protocols provided are based on established methodologies for studying the effects of Sunitinib on the growth of human colon cancer xenografts in immunodeficient mice.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2] VEGFR-2 inhibitors, such as Sunitinib, act as multi-targeted tyrosine kinase inhibitors that compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its activation and downstream signaling.

Caption: VEGFR-2 signaling pathway and the inhibitory action of Sunitinib.

In Vivo Xenograft Model Application

The following sections detail the experimental protocol for a human colon cancer xenograft model to assess the anti-tumor efficacy of a VEGFR-2 inhibitor.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| Human Colon Cancer Cell Line (e.g., HT-29, HCT116) | ATCC | HTB-38, CCL-247 |

| Sunitinib Malate (B86768) | Selleck Chemicals | S1035 |

| Severe Combined Immunodeficient (SCID) Mice | Charles River Laboratories | Strain Code 236 |

| Matrigel® Basement Membrane Matrix | Corning | 354234 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25200056 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Calipers | VWR | 470252-874 |

| Syringes and Needles | BD | Various |

Experimental Workflow

Caption: Experimental workflow for the in vivo xenograft study.

Detailed Experimental Protocol

1. Cell Culture

-

Culture human colon cancer cells (e.g., HT-29 or HCT116) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passage cells every 2-3 days to maintain exponential growth.

2. Cell Harvest and Preparation

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS and determine cell viability using a trypan blue exclusion assay.

-

Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel®.

3. Tumor Implantation

-

Anesthetize 6-8 week old female SCID mice.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

4. Tumor Growth Monitoring

-

Monitor the mice for tumor growth.

-

Measure tumor dimensions twice weekly using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

5. Randomization into Treatment Groups

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

6. Treatment Administration

-

Vehicle Control Group: Administer the vehicle solution (e.g., saline) orally once daily.

-

Sunitinib Treatment Group: Administer Sunitinib malate at a dose of 30-40 mg/kg orally once daily. The formulation of Sunitinib for oral gavage should be prepared according to the manufacturer's instructions or established laboratory protocols.

7. Tumor Volume and Body Weight Measurement

-

Continue to measure tumor volume and mouse body weight twice weekly throughout the treatment period to assess efficacy and toxicity.

8. Study Endpoint and Tumor Excision

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a defined treatment period (e.g., 21-30 days).[4]

-

Euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., CD31 for microvessel density, Ki-67 for proliferation) and another portion can be snap-frozen for molecular analysis.

Data Presentation

Table 1: In Vivo Efficacy of Sunitinib in a Colon Cancer Xenograft Model

| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) |

| Vehicle Control | - | Data from experiment | - | Data from experiment |

| Sunitinib | 40 | Data from experiment | ~71%[5] | Data from experiment |

Table 2: Example Data from a Sunitinib Xenograft Study with HT-29 Cells

| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |

| Vehicle Control | - | 1250 ± 150 | - | 1.3 ± 0.2 |

| Sunitinib | 40 | 360 ± 80 | 71.2 | 0.4 ± 0.1 |

Note: The data in Table 2 are representative and should be replaced with actual experimental results.

Conclusion

The protocol described provides a robust framework for evaluating the in vivo anti-tumor activity of VEGFR-2 inhibitors. By utilizing a human colon cancer xenograft model, researchers can obtain critical data on the efficacy of their test compounds, which is essential for preclinical drug development. The successful inhibition of tumor growth in such models provides a strong rationale for further clinical investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 4. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of VEGFR-2-IN-44 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Small molecule inhibitors that target the tyrosine kinase domain of VEGFR-2 can block downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells and suppressing tumor growth.[3][4] VEGFR-2-IN-44 is a novel, potent, and selective small molecule inhibitor of VEGFR-2. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models, covering dosing, administration, and assessment of efficacy and toxicity.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Novel VEGFR-2 Inhibitor in Mice

The following table illustrates typical pharmacokinetic parameters that should be determined for a novel VEGFR-2 inhibitor like this compound after intravenous (IV) and oral (PO) administration.

| Parameter | Unit | Value (IV, e.g., 2 mg/kg) | Value (PO, e.g., 10 mg/kg) | Description |

| C₀ (IV) / Cmax (PO) | ng/mL | 1200 | 850 | Initial or maximum plasma concentration. |

| AUC₀-t | ng·h/mL | 2800 | 4500 | Area under the plasma concentration-time curve from time 0 to the last measurement. |

| AUC₀-∞ | ng·h/mL | 2950 | 4700 | Area under the plasma concentration-time curve from time 0 to infinity. |

| t₁/₂ | h | 4.0 | 6.5 | Elimination half-life. |

| CL | L/h/kg | 0.68 | - | Clearance. |

| Vd | L/kg | 3.9 | - | Volume of distribution. |

| F (%) | % | - | 55 | Oral bioavailability. |

Note: These values are illustrative and will be specific to the chemical properties of this compound.

Table 2: Recommended Dosing and Administration for Efficacy Studies

This table provides a starting point for dosing regimens in mouse xenograft models. The optimal dose should be determined through dose-range-finding studies.

| Parameter | Recommendation | Rationale |

| Administration Route | Oral (PO) gavage | Preferred for ease of administration in chronic studies, mimicking clinical use of many kinase inhibitors.[5] |

| Formulation | Suspension in 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water | A common vehicle for poorly soluble kinase inhibitors in preclinical studies. Lipid-based formulations can also be explored to enhance solubility and absorption.[6] |

| Dose Range | 10 - 100 mg/kg/day | Based on typical dose ranges for potent VEGFR-2 inhibitors in mouse models. A dose-escalation study is required to determine the Maximum Tolerated Dose (MTD). |

| Dosing Frequency | Once or twice daily | Dependent on the pharmacokinetic profile (t₁/₂) of this compound. |

| Study Duration | 21-28 days | Typical duration for assessing tumor growth inhibition in xenograft models.[7] |

Experimental Protocols

Formulation of this compound for In Vivo Administration

Many small molecule kinase inhibitors exhibit poor aqueous solubility.[5] The following is a general protocol for preparing a suspension for oral gavage.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose

-

0.1% (v/v) Tween 80

-

Sterile, deionized water

-

Mortar and pestle or homogenizer

-

Stir plate and magnetic stir bar

-

Calibrated pipettes and sterile tubes

Protocol:

-

Accurately weigh the required amount of this compound powder.

-

Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension.

-

Continuously stir the suspension during administration to ensure homogeneity. Prepare fresh daily.

Pharmacokinetic (PK) Study in Mice

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animals:

-

6-8 week old male or female BALB/c or CD-1 mice.

Procedure:

-

Dosing:

-

IV group: Administer a single dose of this compound (e.g., 2 mg/kg) via tail vein injection.

-

PO group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

In Vivo Efficacy Study: Tumor Xenograft Model

This protocol outlines a typical efficacy study using a human tumor xenograft model in immunodeficient mice.[7][8]

Animals:

-

6-8 week old female athymic nude mice.

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant a human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., HT1080 fibrosarcoma, A549 lung carcinoma) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Grouping: Randomize mice into treatment groups (n=8-10 mice per group), including a vehicle control group and one or more this compound dose groups.

-

Treatment: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 21 days).

-

Data Collection:

-

Measure tumor volume with calipers twice weekly and calculate using the formula: (Length x Width²)/2.

-

Record body weight twice weekly as an indicator of toxicity.

-

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study.

-

Analysis: Compare tumor growth inhibition between treated and control groups.

Toxicity Assessment

Toxicity should be monitored throughout the efficacy study and can be further evaluated in a dedicated study.

Parameters to Monitor:

-

Clinical Observations: Daily observation for any signs of distress, changes in behavior, or physical appearance.

-

Body Weight: Monitor for significant weight loss (e.g., >15-20%).

-

Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for organ toxicity (e.g., liver, kidney).

-

Histopathology: Collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination.

Visualizations

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical in vivo efficacy study of this compound in a mouse xenograft model.

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 8. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Stock Solutions for VEGFR-2-IN-44: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of VEGFR-2-IN-44, a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the kinase activity of VEGFR-2 (also known as KDR or Flk-1).[1][2] VEGFR-2 is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels from pre-existing ones. By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are critical for tumor growth and metastasis.[3]

Physicochemical and Solubility Data

Accurate preparation of stock solutions begins with a clear understanding of the compound's properties. The following table summarizes the key physicochemical and solubility data for this compound.

| Property | Value | Source |

| Molecular Weight | 343.22 g/mol | [2] |

| CAS Number | 288144-20-7 | [2] |

| Appearance | Solid | [4] |

| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro and in vivo studies.

Materials:

-

This compound solid powder

-

Anhydrous or high-purity dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber, or light-protecting microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Equilibrate: Allow the vial containing the solid this compound to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 3.43 mg of the compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Mass = 10 mmol/L x 0.001 L x 343.22 g/mol = 3.43 mg

-

-

Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM solution, add 1 mL of DMSO to 3.43 mg of the compound.

-

Mixing: Tightly cap the vial and vortex thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolving the compound. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from degradation.

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound stock solutions.

| Form | Storage Temperature | Duration | Notes | Source |

| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [2] |

| DMSO Stock Solution | -80°C | 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. | [2] |

| DMSO Stock Solution | -20°C | 1 month | Suitable for short-term storage. | [2] |

Preparation of Working Solutions

For most biological experiments, the concentrated DMSO stock solution needs to be further diluted to a final working concentration in an aqueous buffer or cell culture medium.

Key Considerations:

-

Precipitation: Small molecule inhibitors dissolved in DMSO may precipitate when diluted into aqueous solutions. To minimize this, it is recommended to make serial dilutions in DMSO first before adding the final diluted sample to your aqueous medium.

-

Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the biological system.[5]

-

Final DMSO Concentration: The final concentration of DMSO in cell-based assays should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[5]

Example Protocol for Preparing a 10 µM Working Solution:

-

From your 10 mM stock solution of this compound in DMSO, prepare an intermediate dilution (e.g., 1 mM) in DMSO.

-

Add 1 µL of the 1 mM intermediate dilution to 99 µL of your final aqueous buffer or cell culture medium. This will result in a 10 µM working solution with a final DMSO concentration of 1%. Adjust the dilution scheme as necessary to achieve a lower final DMSO concentration.

VEGFR-2 Signaling Pathway

This compound exerts its effects by inhibiting the VEGFR-2 signaling cascade. Understanding this pathway is essential for designing and interpreting experiments using this inhibitor. Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock and working solutions.

Caption: Workflow for the preparation of this compound stock and working solutions.

References

Troubleshooting & Optimization

VEGFR-2-IN-44 solubility issues and solutions

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of VEGFR-2-IN-44. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?